

Ammonium rhodanilate CAS number and molecular structure

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Compound of Interest

Compound Name: Ammonium rhodanilate

Cat. No.: B076560

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Ammonium Rhodanilate: A Technical Overview

CAS Number: 10380-20-8

Synonyms: Ammonium dianilinetetrathiocyanochromate(III), Rhodanilic Acid Ammonium Salt, Ammonium tetraisothiocyanatobis(aniline)chromate(III)

This technical guide provides a comprehensive overview of **ammonium rhodanilate**, a complex coordination compound. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, summarizing its chemical structure, properties, synthesis, and potential applications.

Molecular Structure and Properties

Ammonium rhodanilate is an inorganic coordination compound with the central feature being the complex anion, $[\text{Cr}(\text{SCN})_4(\text{C}_6\text{H}_5\text{NH}_2)_2]^-$. In this complex, a central chromium(III) ion is octahedrally coordinated to four thiocyanate (SCN^-) ligands and two neutral aniline ($\text{C}_6\text{H}_5\text{NH}_2$) molecules. The negative charge of this complex is balanced by a single ammonium (NH_4^+) cation.^[1] The presence of the bulky, aromatic aniline ligands distinguishes it from the structurally similar Reinecke's salt, $\text{NH}_4[\text{Cr}(\text{NCS})_4(\text{NH}_3)_2]$, influencing its chemical properties and selectivity in certain applications.^[1]

Quantitative Data

The physical and chemical properties of **ammonium rhodanilate** are summarized in the table below. Note that some data, such as specific spectroscopic peak assignments, are not widely reported in publicly available literature and the provided ranges are based on typical values for the constituent functional groups.

Property	Value	Reference(s)
CAS Number	10380-20-8	[2]
Molecular Formula	C ₁₆ H ₁₈ CrN ₇ S ₄	[2]
Molecular Weight	488.6 g/mol	[2]
Appearance	Rose-colored platelets	[2]
Solubility	Soluble in methanol	[2]
Boiling Point	184.4 °C at 760 mmHg	[1]
Flash Point	70 °C	[1]
Vapor Pressure	0.733 mmHg at 25 °C	[1]
FT-IR (SCN ⁻ stretch)	Sharp peak expected in the 2050–2100 cm ⁻¹ range, confirming coordination.	
UV-Vis (LMCT)	Ligand-to-metal charge transfer bands expected in the 450–550 nm range for Cr(III)-SCN transitions.	

Synthesis and Purification

Ammonium rhodanilate is typically synthesized via a two-step process, starting with the formation of its precursor, rhodanilic acid, followed by neutralization to form the ammonium salt.

Experimental Protocol: Synthesis Outline

While a detailed, step-by-step protocol with precise stoichiometry is not readily available in the reviewed literature, the general methodology is as follows:

Step 1: Synthesis of Rhodanilic Acid Rhodanilic acid is prepared from chrome alum ($\text{KCr}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$), potassium thiocyanate (KSCN), and aniline ($\text{C}_6\text{H}_5\text{NH}_2$).^[2] This step involves the substitution of ligands on the chromium center to form the $[\text{Cr}(\text{SCN})_4(\text{C}_6\text{H}_5\text{NH}_2)_2]^-$ complex in its acidic form. The reaction is typically carried out under acidic conditions (pH 2.0-3.5).

Step 2: Formation of Ammonium Rhodanilate The rhodanilic acid precursor is converted to its ammonium salt through neutralization with ammonium hydroxide (NH_4OH).^[1]

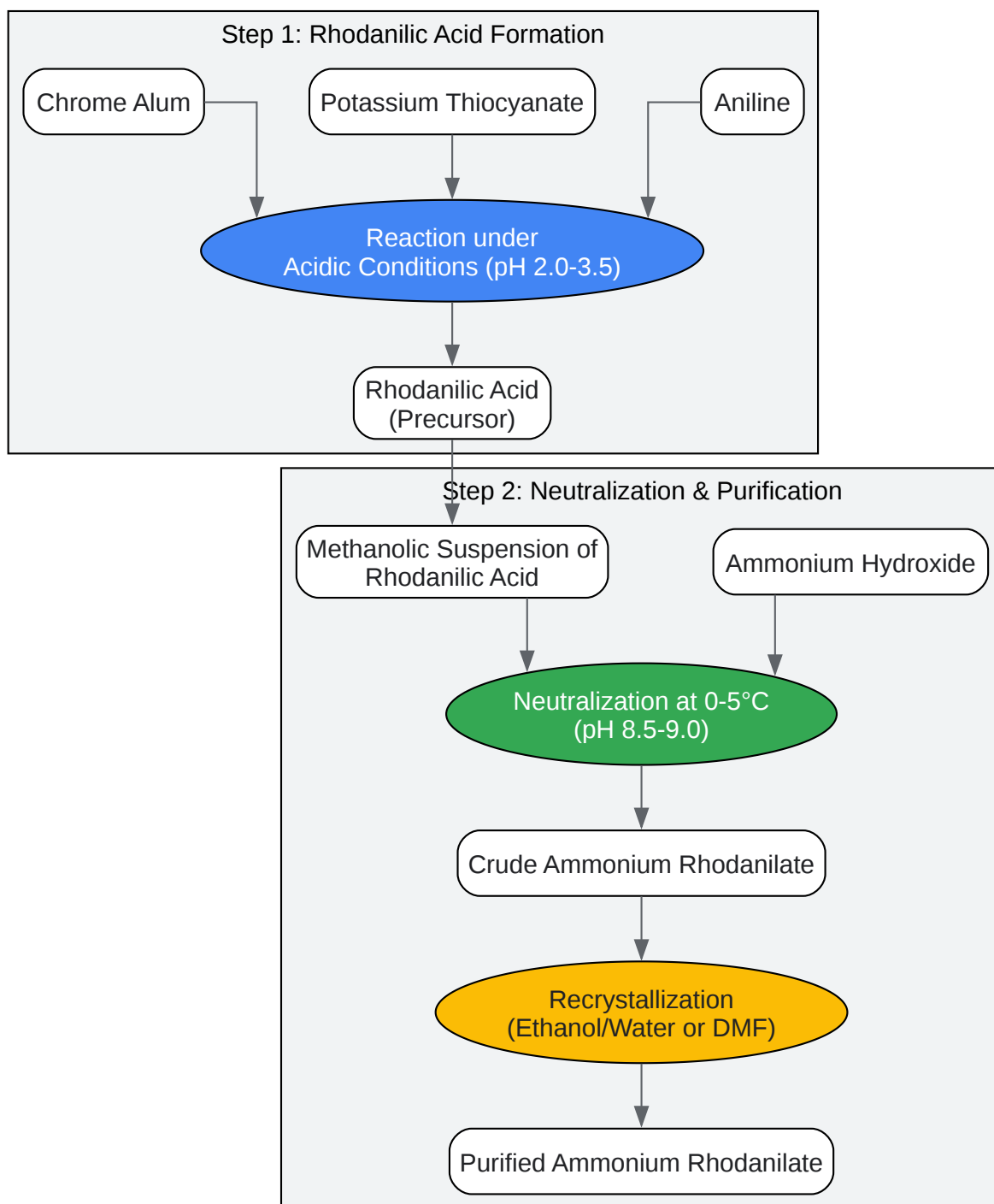
- A suspension of rhodanilic acid is prepared in methanol.
- The suspension is cooled to a temperature between 0–5 °C. This low temperature is critical to prevent the dissociation of the aniline and thiocyanate ligands from the chromium center.^[1]
- Ammonium hydroxide is added dropwise to the cooled suspension with stirring until the reaction is complete, typically maintaining a pH in the narrow alkaline range of 8.5–9.0 to stabilize the final product.^[1]
- The resulting **ammonium rhodanilate** precipitates from the solution.

Purification Protocol

The crude product can be purified using the following techniques:

- **Recrystallization:** The solid is dissolved in a minimal amount of a hot solvent, such as aqueous ethanol or dimethylformamide (DMF). The solution is then allowed to cool slowly. For DMF, cooling to as low as -20 °C can effectively induce the crystallization of the purified product. This process can be repeated to achieve purity levels exceeding 99%.
- **Lyophilization (Freeze-Drying):** As the compound can be hygroscopic, lyophilization is an effective method for removing residual solvent and moisture. The purified product is frozen, and a high vacuum (<0.1 mBar) is applied, causing the solvent to sublime. This preserves the crystalline structure of the final product.

Synthesis Workflow



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A high-level workflow for the synthesis of **Ammonium Rhodanilate**.

Applications in Research

Ammonium rhodanilate has been identified as a reagent with potential applications in analytical and separation sciences, although its use has been largely superseded by modern chromatographic techniques.

Colorimetric Assays

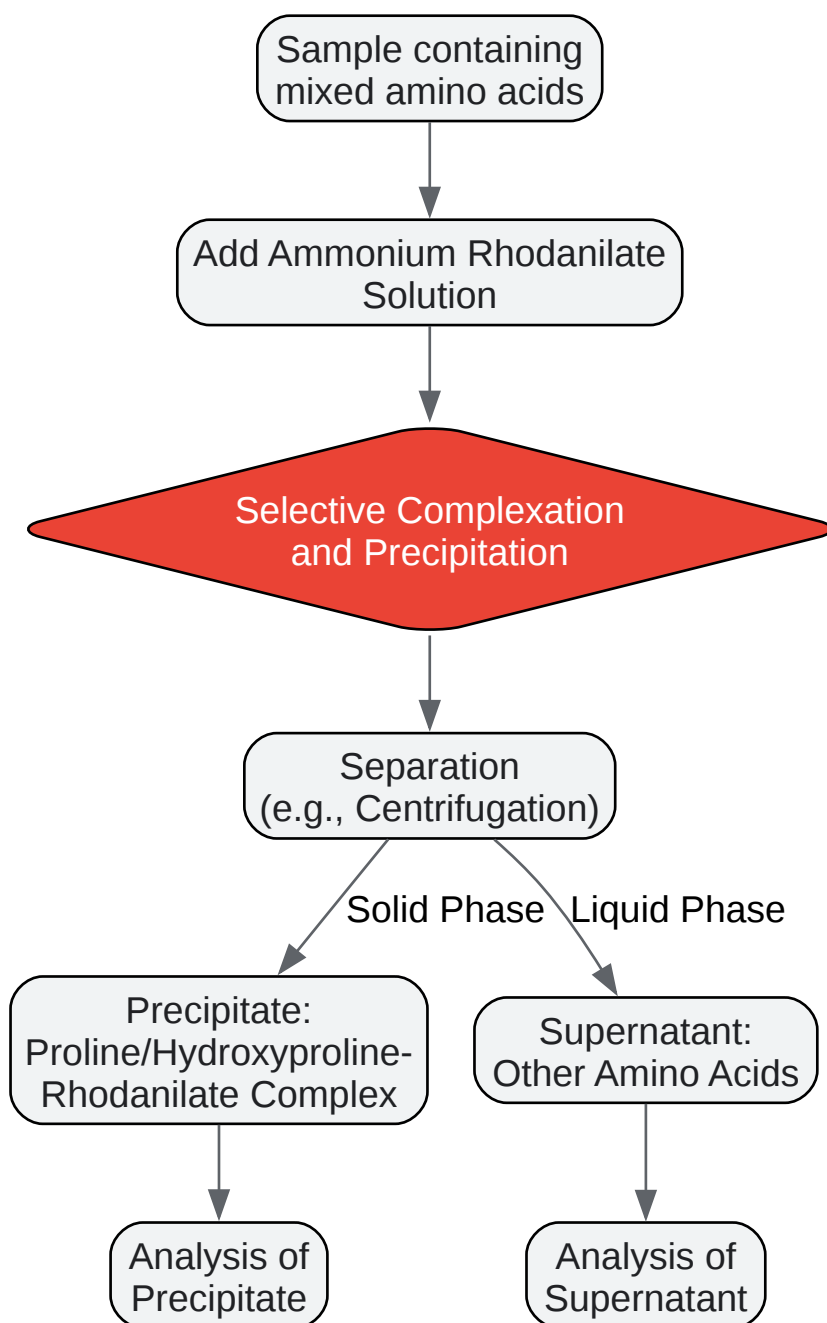
The compound has been noted for its use as a reagent in colorimetric assays.^[2] Its interaction with specific analytes can lead to measurable changes in color, allowing for their detection and quantification. However, specific protocols detailing its use for this purpose are not well-documented in recent literature.

Amino Acid Separation

Ammonium rhodanilate has been investigated for its ability to enhance the separation of amino acids, particularly in High-Performance Liquid Chromatography (HPLC). It demonstrates high selectivity for the precipitation of proline and hydroxyproline. This selectivity is attributed to the bulky aniline ligands in its structure, which differentiates it from similar reagents like Reinecke's salt. While this application is noted, detailed experimental protocols for its use as a pre-column derivatizing agent or for selective precipitation in modern analytical workflows are not readily available.

Logical Workflow for Amino Acid Precipitation

The following diagram illustrates the logical steps for a potential, though not experimentally detailed, application in the selective separation of amino acids.



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Conceptual workflow for selective amino acid precipitation.

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